molecular formula C6H7BrN2O B1178060 halysin CAS No. 137544-79-7

halysin

Cat. No.: B1178060
CAS No.: 137544-79-7
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Description

Halysin is a bioactive peptide isolated from snake venom, characterized by its potent antiplatelet activity mediated through the Arg-Gly-Asp (RGD) motif. This tripeptide sequence enables this compound to act as a fibrinogen receptor antagonist by selectively binding to the αIIbβ3 integrin on platelets, thereby inhibiting fibrinogen-dependent platelet aggregation . First described by Tur-Fu et al. (1991), this compound demonstrates an IC₅₀ of 50 nM in vitro, making it a critical reference compound for studying integrin-mediated thrombosis and hemostasis . Its mechanism involves competitive inhibition of fibrinogen binding, which prevents platelet crosslinking and clot formation .

Properties

CAS No.

137544-79-7

Molecular Formula

C6H7BrN2O

Synonyms

halysin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Kistrin

Kistrin, another RGD-containing disintegrin from snake venom, shares structural homology with Halysin but exhibits distinct receptor specificity. While this compound primarily targets αIIbβ3 integrins, Kistrin’s modified RGD-to-LDV motif shifts its affinity toward αvβ3 integrins, reducing its antiplatelet potency (IC₅₀ = 100 nM for αIIbβ3) . This alteration highlights the RGD motif’s sensitivity to sequence modifications, which can dramatically alter pharmacological profiles.

Bothrasperin

Bothrasperin, isolated from Bothrops asper venom, also features the RGD motif but shows slightly lower antiplatelet efficacy (IC₅₀ = 120 nM) compared to this compound . Unlike this compound, Bothrasperin exhibits broader integrin inhibition, affecting both αIIbβ3 and αvβ3 receptors, which may limit its therapeutic specificity .

Comparison with Functional Analogs

TA-993 and MB3

TA-993, a synthetic 1,5-benzothiazepine derivative, and its metabolite MB3 inhibit ADP-induced platelet aggregation via P2Y₁₂ receptor antagonism, a mechanism distinct from this compound’s integrin blockade . Despite their oral bioavailability, these compounds exhibit lower potency (IC₅₀ ≈ 10 μM) compared to this compound, underscoring the trade-off between synthetic accessibility and bioactivity .

Data Table: Comparative Analysis of this compound and Analogous Compounds

Compound Source Target Receptor Mechanism IC₅₀ (In Vitro) Selectivity
This compound Snake venom αIIbβ3 Fibrinogen receptor antagonism 50 nM High (αIIbβ3)
Kistrin Snake venom αvβ3 > αIIbβ3 Integrin antagonism 100 nM Moderate
Bothrasperin Bothrops asper αIIbβ3, αvβ3 Broad integrin inhibition 120 nM Low
TA-993/MB3 Synthetic P2Y₁₂ ADP receptor antagonism 10 μM High (P2Y₁₂)

Data compiled from .

Discussion of Findings

This compound’s superior potency (IC₅₀ = 50 nM) compared to natural analogs like Kistrin and Bothrasperin underscores the pharmacological advantage of its RGD motif configuration . However, its peptide nature limits oral bioavailability, a challenge addressed by synthetic compounds like TA-993, albeit at the cost of reduced potency . Structural analogs also face specificity issues; for instance, Bothrasperin’s dual receptor activity may increase off-target risks in therapeutic applications .

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